molecular formula C10H9NO3 B13549506 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde

1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13549506
M. Wt: 191.18 g/mol
InChI Key: NAZNIWMWAGTXIZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 4-nitrophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as a 4-nitrophenyl-substituted alkene, followed by oxidation to introduce the aldehyde group. Common reagents used in these reactions include diazo compounds for cyclopropanation and oxidizing agents like PCC (Pyridinium chlorochromate) for the aldehyde formation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(4-Aminophenyl)cyclopropane-1-carbaldehyde: Similar structure but with an amine group instead of a nitro group.

    1-(4-Nitrophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness: 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, nitro group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H9NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,7H,5-6H2

InChI Key

NAZNIWMWAGTXIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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